N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide
Description
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethyl group and a 4-nitrophenylaminoethyl side chain. Sulfonamides are widely studied for their pharmacological and antimicrobial properties due to their ability to mimic the structure of para-aminobenzoic acid (PABA), a key intermediate in bacterial folate synthesis .
Properties
IUPAC Name |
N-ethyl-N-[2-(4-nitroanilino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-18(24(22,23)16-6-4-3-5-7-16)13-12-17-14-8-10-15(11-9-14)19(20)21/h3-11,17H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABRQLKAICMGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide typically involves the reaction of 4-nitroaniline with N-ethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
a. Structural Variations and Electronic Effects
- Nitro vs. Chloro Substituents: The target compound’s 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to chloro-substituted analogs like 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide .
- Side Chain Modifications: The ethylaminoethyl chain in the target compound differs from the trifluoroethyl group in 4-amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide, which may alter solubility and metabolic stability .
c. Physicochemical Properties
- Molecular weight and logP values influence bioavailability. The target compound’s estimated molecular weight (364.39) and moderate lipophilicity align with drug-like properties, whereas bulkier analogs (e.g., 495.7 MW compound in ) may face permeability challenges.
Research Implications
- Synthetic Pathways : The target compound could be synthesized via nucleophilic substitution or amidation, analogous to methods used for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
- Structure-Activity Relationships (SAR) : Comparative studies with and highlight the importance of substituent electronegativity and side-chain flexibility in modulating activity .
Biological Activity
N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This article explores its synthesis, mechanism of action, and various biological activities, supported by relevant case studies and research findings.
Overview of the Compound
This compound features a sulfonamide group linked to an ethylamine and a nitrophenyl moiety. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis typically involves the reaction of 4-nitroaniline with 2-chloroethylbenzenesulfonamide under basic conditions. The reaction proceeds via nucleophilic substitution in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate product formation.
The biological activity of this compound primarily stems from its ability to mimic natural substrates. The sulfonamide group can inhibit enzymes by competing with their natural substrates. This inhibition can lead to significant biological effects depending on the specific target enzyme.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase, crucial for folic acid synthesis in bacteria.
- Binding Affinity : Research indicates that compounds structurally similar to this compound exhibit high binding affinities for carbonic anhydrases (CA), suggesting potential applications in treating conditions related to these enzymes .
Biological Activities
This compound has been studied for various biological activities:
Antimicrobial Activity
Research shows that sulfonamides exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis pathways, crucial for bacterial growth and replication.
Anticancer Activity
In vitro studies have demonstrated that certain sulfonamide derivatives can induce cytotoxic effects on cancer cell lines. For instance, compounds related to this compound have shown promising IC50 values below 10 µg/mL against various cancer cells .
Antioxidant Activity
Some studies have highlighted the antioxidant properties of sulfonamide derivatives, suggesting their potential role in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases : A study evaluated the binding affinities of various diazobenzenesulfonamides, including derivatives of this compound, showing significant inhibition against CA I and CA II isoforms with nanomolar affinities .
- Antimicrobial Efficacy : In tests against clinical strains of Staphylococcus aureus, compounds similar to this compound effectively inhibited biofilm formation and bacterial growth at low concentrations .
- Cytotoxicity Studies : The cytotoxic effects on different cancer cell lines were assessed using MTT assays, revealing that certain derivatives exhibited potent anticancer properties with IC50 values indicating strong efficacy .
Q & A
Basic: What synthetic routes are recommended for preparing N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide, and how is purity ensured?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and sulfonylation. For analogous sulfonamides, a common approach is reacting a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) with a secondary amine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like ethanol or DCM. For example, N-(4-chloro-2-nitrophenyl)methanesulfonamide was synthesized by refluxing with acetic anhydride, followed by recrystallization . Purity is confirmed via melting point analysis, NMR (¹H/¹³C), and High-Resolution Mass Spectrometry (HRMS). Recrystallization from ethanol or DCM:hexane mixtures improves purity .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and torsion angles (e.g., nitro group deviation from the aromatic plane observed in related structures) .
- Spectroscopy:
- UV-Vis: Detects electronic transitions (e.g., π→π* in nitroaromatic systems) .
Advanced: How can computational methods (e.g., DFT) resolve discrepancies in experimental data for this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and electronic properties. For example, in a Schiff base sulfonamide, DFT-derived bond lengths deviated <0.02 Å from X-ray data, validating experimental results . Computational modeling also assesses tautomerization pathways (e.g., enol-imine vs. keto-amine forms) by calculating thermodynamic parameters (ΔG, ΔH) and solvent effects using Polarizable Continuum Models (PCM) .
Advanced: How can researchers design experiments to evaluate this compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays: Use fluorescence-based or colorimetric assays (e.g., IC₅₀ determination against carbonic anhydrase or kinases). For sulfonamides, competitive inhibition is common due to sulfonamide-Zn²+ interaction in active sites .
- Molecular Docking (AutoDock/Vina): Predict binding modes using PDB structures (e.g., PDB: 1CA2 for carbonic anhydrase). Validate with MD simulations (GROMACS/AMBER) to assess stability .
- QSAR Studies: Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Advanced: What strategies address contradictions in crystallographic data (e.g., disorder, twinning)?
Methodological Answer:
- Twinning Analysis: Use SHELXL’s TWIN/BASF commands for twinned data refinement. For disorder, apply PART/SUMP constraints .
- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve ambiguities.
- Validation Tools: Check with PLATON/ADDSYM for missed symmetry and CCDC’s Mercury for packing interactions .
Advanced: Which software tools are optimal for refining and visualizing its crystal structure?
Methodological Answer:
- Refinement: SHELXL-2018 for small-molecule refinement; WinGX integrates SHELX and PLATON for symmetry checks .
- Visualization: Olex2 or Mercury (CCDC) for 3D packing diagrams and hydrogen-bond networks .
- Validation: CheckCIF/PLATON for adherence to IUCr standards .
Basic: How is compound purity validated post-synthesis?
Methodological Answer:
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ=254 nm.
- Spectroscopy: ¹H NMR integration confirms absence of impurities (e.g., residual solvents).
- Elemental Analysis: ≤0.4% deviation from theoretical C/H/N/S values .
Advanced: How can tautomerization pathways (e.g., enol-imine ↔ keto-amine) be experimentally and computationally studied?
Methodological Answer:
- Experimental: Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to monitor proton shifts. IR detects keto C=O stretches (~1680 cm⁻¹) .
- Computational: Calculate tautomerization barriers (ΔG‡) via DFT. Solvent effects are modeled with PCM (e.g., water vs. chloroform) .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for therapeutic potential?
Methodological Answer:
- SAR: Synthesize derivatives with substituents (e.g., Cl, NO₂) at the phenyl ring. Test against cancer cell lines (MTT assay) .
- Proteomics: Identify targets via affinity chromatography-mass spectrometry.
- ADMET Prediction: Use SwissADME for bioavailability and admetSAR for toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
